molecular formula C19H18N4O2S B2825336 2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide CAS No. 898624-88-9

2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide

Cat. No. B2825336
CAS RN: 898624-88-9
M. Wt: 366.44
InChI Key: UDOITYLAEDEYHZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazine ring, a thioether group, and an acetamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or substitution reactions . The 1,2,4-triazine ring, for example, can be synthesized through the reaction of a 1,2-dicarbonyl compound with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The 1,2,4-triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms . The thioether group consists of a sulfur atom bonded to two carbon atoms . The acetamide group consists of a carbonyl group (C=O) bonded to a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound is likely to be influenced by the functional groups present. For example, the 1,2,4-triazine ring can undergo reactions at the nitrogen atoms, such as nucleophilic substitution . The thioether group can undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the polar acetamide group could increase the compound’s solubility in polar solvents . The presence of the 1,2,4-triazine ring could contribute to the compound’s stability and rigidity .

Scientific Research Applications

Synthesis and Characterization

Compounds with 1,2,4-triazine derivatives, like the one you're interested in, have been synthesized and characterized to explore their chemical properties and potential applications. For instance, El‐Barbary et al. (2005) described the synthesis of various 1,2,4-triazine derivatives through condensation and other reactions, highlighting the versatility of these compounds in chemical synthesis El‐Barbary, Sakran, El-Madani, & Nielsen, 2005.

Biological Activities

Research on similar compounds has demonstrated diverse biological activities, including anticancer properties. For example, Karaburun et al. (2018) investigated the synthesis and anticancer activity of certain 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, revealing significant growth inhibition against various cancer cell lines Karaburun, GUNDOGDU-KARABURUN, Yurttaş, Kayağil, & Demirayak, 2018.

Potential Applications

The unique structural features of 1,2,4-triazine derivatives offer potential applications in the development of new materials and pharmaceuticals. Janardhan et al. (2014) discussed the use of N-aryl-2-chloroacetamides as building blocks for synthesizing fused thiazolo[3,2-a]pyrimidinones, showcasing the application of such compounds in creating novel chemical entities with possible pharmaceutical relevance Janardhan, Srinivas, Rajitha, & Péter, 2014.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, given the biological activity of other 1,2,4-triazine derivatives, this compound could be studied for potential medicinal applications .

properties

IUPAC Name

2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-7-9-14(10-8-13)11-16-18(25)21-19(23-22-16)26-12-17(24)20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOITYLAEDEYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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